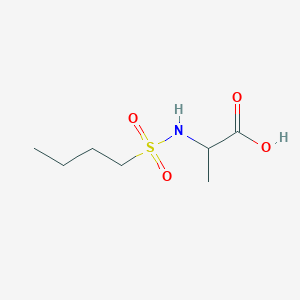

2-(Butane-1-sulfonamido)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Butane-1-sulfonamido)propanoic acid is a chemical compound with the molecular formula C7H15NO4S and a molecular weight of 209.27 g/mol . It is also known by its IUPAC name, N-(butylsulfonyl)alanine . This compound is characterized by the presence of a sulfonamide group attached to a butane chain and a propanoic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butane-1-sulfonamido)propanoic acid typically involves the reaction of butane-1-sulfonyl chloride with alanine under basic conditions. The reaction proceeds as follows:

Reactants: Butane-1-sulfonyl chloride and alanine.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The butane-1-sulfonyl chloride is added dropwise to a solution of alanine in water or an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates .

化学反応の分析

Types of Reactions

2-(Butane-1-sulfonamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

科学的研究の応用

Medicinal Chemistry Applications

Antibacterial Properties

2-(Butane-1-sulfonamido)propanoic acid belongs to the sulfonamide class of compounds, which are widely recognized for their antibacterial activity. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth. Research indicates that this compound can be effective against various strains of bacteria, making it a candidate for developing new antibacterial agents.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase. The inhibition of this enzyme can have therapeutic implications in treating conditions like glaucoma and certain types of edema. Experimental studies have shown that derivatives of this compound exhibit significant inhibitory effects on enzyme activity, suggesting its utility in drug design .

Biochemical Research Applications

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with desired biological activities .

Potential in Drug Development

The compound's ability to interact with biological targets makes it a valuable candidate in drug development. Its structural features provide opportunities for creating derivatives with enhanced efficacy and reduced side effects. Ongoing research focuses on optimizing these derivatives for therapeutic use .

Industrial Applications

Material Science

In materials science, this compound is being explored for its potential in developing new materials with specific properties such as increased solubility and stability. These characteristics are crucial for formulating products in pharmaceuticals and other industries where solubility plays a significant role in product performance .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against common bacterial pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at low concentrations. This case highlights the potential for developing new antibacterial therapies based on this compound's structure.

Case Study 2: Enzyme Inhibition

Research investigating the enzyme inhibition capabilities of this compound revealed that it effectively inhibits carbonic anhydrase activity in vitro. The study utilized various concentrations of the compound to assess its inhibitory effects, providing insights into its mechanism of action and potential therapeutic applications in treating diseases related to carbonic anhydrase dysfunction.

作用機序

The mechanism of action of 2-(Butane-1-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

N-(Butylsulfonyl)glycine: Similar structure but with a glycine moiety instead of alanine.

N-(Butylsulfonyl)valine: Similar structure but with a valine moiety instead of alanine.

Uniqueness

2-(Butane-1-sulfonamido)propanoic acid is unique due to its specific combination of a butane-1-sulfonamido group and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

2-(Butane-1-sulfonamido)propanoic acid, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. With a molecular formula of C₇H₁₅NO₄S and a molecular weight of approximately 209.26 g/mol, this compound features a unique structure that contributes to its diverse biological applications.

Chemical Structure and Properties

The compound is characterized by the presence of a butane-1-sulfonamido group attached to a propanoic acid backbone. This configuration is significant for its interaction with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₅NO₄S |

| Molecular Weight | 209.26 g/mol |

| Form | Solid powder |

| Stability | Stable under standard storage conditions |

Target Enzymes

This compound primarily targets dihydropteroate synthase , an enzyme crucial for folic acid synthesis in bacteria. By acting as a competitive inhibitor, it prevents the incorporation of para-aminobenzoic acid (PABA) into folic acid, disrupting bacterial growth through inhibition of nucleic acid and protein synthesis.

Biochemical Pathways

The inhibition of folic acid synthesis leads to bacteriostatic effects, making it a valuable compound in antimicrobial applications. Preliminary studies suggest that it may also interact with transport proteins, potentially influencing drug delivery systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for antibiotic formulations. Its structural similarities to other sulfonamides enhance its effectiveness against various bacterial strains.

Anticancer Potential

Emerging studies suggest potential anticancer activities . The compound's ability to disrupt metabolic pathways in cancer cells may offer therapeutic avenues for treatment. However, further research is necessary to elucidate these mechanisms fully.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an effective antibiotic agent.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that the compound reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is primarily excreted unchanged in urine, which is typical for sulfonamide compounds. This property may affect its dosing regimen and therapeutic efficacy.

特性

IUPAC Name |

2-(butylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSRHFORCGVPJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。